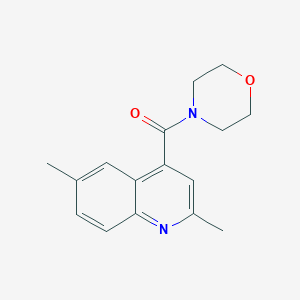
(2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that has a morpholine group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone is not fully understood. However, studies have shown that the compound exerts its biological activity by interacting with specific targets in cells. For example, it has been found to inhibit the activity of some enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
(2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and modulate gene expression. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone in lab experiments is its versatility. It can be used in a wide range of assays to study various biological processes. Additionally, the compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using the compound is its potential toxicity. Careful handling and disposal of the compound are necessary to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the use of (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone in scientific research. One direction is the development of new synthetic methods to obtain the compound in a more efficient and cost-effective manner. Another direction is the exploration of its potential applications in drug discovery and development. Additionally, the compound can be used as a tool for studying various biological processes, such as cell signaling and gene expression. Overall, (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone has shown great potential in scientific research and is expected to continue to be an important compound in various fields.
Synthesemethoden
The synthesis of (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone has been achieved using different methods. One of the commonly used methods involves the reaction of 2,6-dimethylquinoline with morpholine and paraformaldehyde in the presence of a catalyst. Another method involves the reaction of 2,6-dimethylquinoline with morpholine and chloroacetyl chloride in the presence of a base. These methods have been optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. The compound has also shown potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, it has been used as a ligand for designing metal-organic frameworks.
Eigenschaften
IUPAC Name |
(2,6-dimethylquinolin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-4-15-13(9-11)14(10-12(2)17-15)16(19)18-5-7-20-8-6-18/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGAYKSLAOUBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)
![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)
![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)
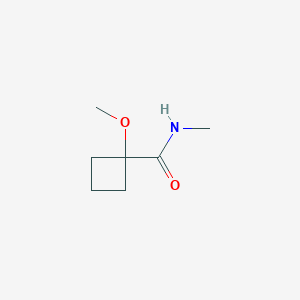
![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)
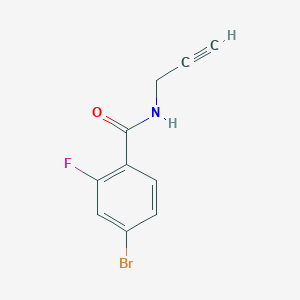

![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
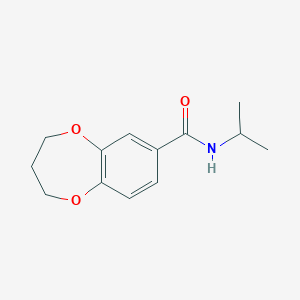
![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)
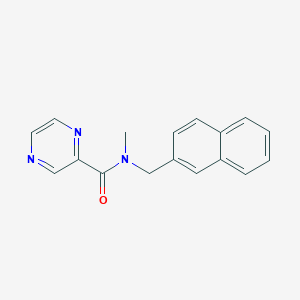

![5-ethyl-4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B7465748.png)
